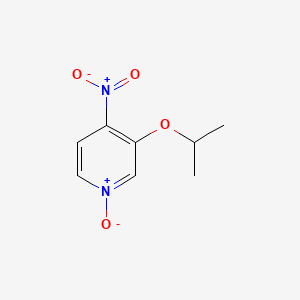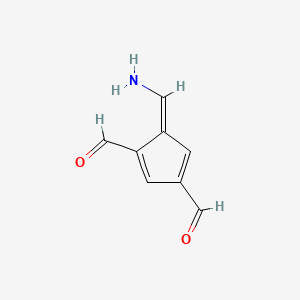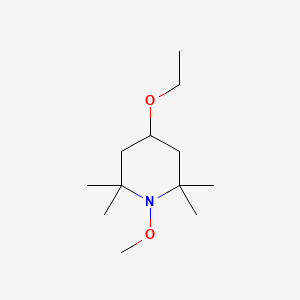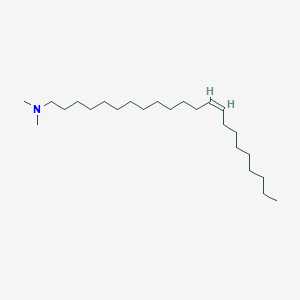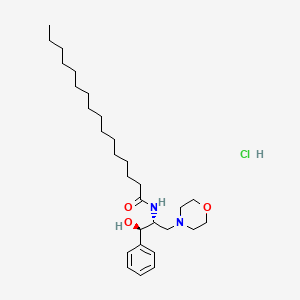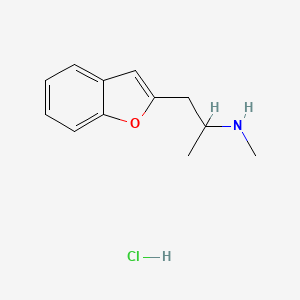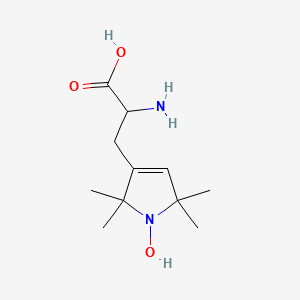
2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid” is a complex organic compound. It is an alpha-amino acid, which means it contains an amino group (–NH 2), a carboxyl group (–COOH), and a side chain or R group, all attached to the alpha carbon . The structure of this compound includes a hydroxyl group at the third carbon and an amino group at the second carbon .
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Hydroxy acids and their derivatives, including compounds structurally related to 2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid, have been widely utilized for their antioxidant properties. These compounds play a significant role in combating oxidative stress and have potential therapeutic applications in treating diseases associated with inflammation and free radical damage. The low toxicity and nonmutagenic nature of certain aminoxyl radicals related to hydroxy acids underline their safety and potential for drug development and cosmetic applications (Sosnovsky, 1992)[https://consensus.app/papers/evaluation-status-toxicity-aminoxyl-radicals-sosnovsky/fe8e1ef225ce54d48002e3e4c6a63cae/?utm_source=chatgpt].
Skin Care and Dermatological Applications
Hydroxy acids, including alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs), are key ingredients in cosmetic and dermatological formulations. These compounds are used to treat various skin conditions, including acne, photoaging, pigmentation disorders, and psoriasis, highlighting their versatile applications in enhancing skin health and appearance. Their mechanism of action, safety, and effects on skin cells are critical areas of ongoing research (Kornhauser, Coelho, & Hearing, 2010)[https://consensus.app/papers/applications-acids-classification-mechanisms-kornhauser/4a1a3dce88d45e318968853e396863da/?utm_source=chatgpt].
Drug Synthesis and Pharmaceutical Applications
The flexibility, diversity, and unique properties of levulinic acid, a compound structurally related to hydroxy acids, underscore its importance in drug synthesis. Levulinic acid and its derivatives can serve as precursors or intermediates in the synthesis of various pharmaceuticals, offering pathways to cleaner, more cost-effective, and efficient drug production processes. This versatility extends to cancer treatment, medical materials, and other medical fields, indicating the broad potential of these compounds in pharmaceutical research and development (Zhang et al., 2021)[https://consensus.app/papers/review-biomassderived-application-drug-synthesis-zhang/390d97c08f2a589da6773d873e1449d6/?utm_source=chatgpt].
Molecular and Cellular Biology Research
Compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) have found applications in molecular and cellular biology research, particularly in the study of peptides and proteins. The incorporation of TOAC into peptides allows for detailed analysis of peptide structure, dynamics, and interactions with other biomolecules, utilizing techniques such as electron paramagnetic resonance (EPR) spectroscopy. This research is fundamental in understanding biological processes at the molecular level and designing new therapeutic agents (Schreier et al., 2012)[https://consensus.app/papers/spin-label-amino-acid-toac-uses-studies-peptides-schreier/5f02491165cf5568b48d476d07dc24e6/?utm_source=chatgpt].
Propiedades
IUPAC Name |
2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOVRFIIQTTEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-, (1R)- (9CI)](/img/no-structure.png)
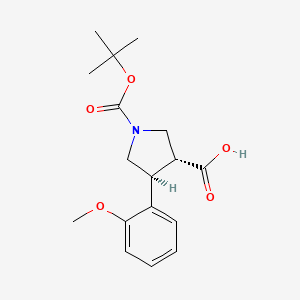
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)
